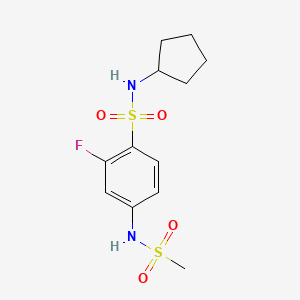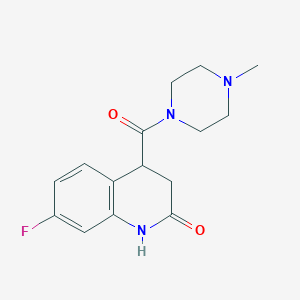![molecular formula C13H19N5OS B7634934 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the immune system.
Mécanisme D'action
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide works by inhibiting the activity of certain enzymes, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the growth and proliferation of cancer cells and the immune system. By inhibiting these enzymes, 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the reduction of cancer cell growth and proliferation, and the suppression of the immune system. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune disorders and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is its potential for drug resistance, which may limit its effectiveness in the long-term treatment of cancer and other diseases.
Orientations Futures
There are several future directions for the development and use of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, including:
1. Combination therapy: 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide may be used in combination with other drugs or therapies to enhance its effectiveness and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer cells to 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide and to monitor the progression of the disease.
3. Clinical trials: Further clinical trials may be conducted to evaluate the safety and efficacy of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide in the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.
4. Alternative formulations: Alternative formulations of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, such as nanoparticles or liposomes, may be developed to improve its delivery and efficacy.
Conclusion
In conclusion, 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the immune system. While it has several advantages for use in the lab, there are also limitations that need to be considered. Further research is needed to fully evaluate the safety and efficacy of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide and to identify new directions for its development and use.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of tert-butylamine and 1-bromo-2-propanol to form N-tert-butylpropan-2-amine, which is then reacted with 1,2,4-triazole to form N-[1-(1,2,4-triazol-1-yl)propan-2-yl]tert-butylamine. This compound is then reacted with 2-bromo-1,3-thiazole-5-carboxylic acid to form 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been investigated for its potential use in the treatment of autoimmune disorders and inflammatory diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-9(6-18-8-14-7-16-18)17-11(19)10-5-15-12(20-10)13(2,3)4/h5,7-9H,6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMZLQEUOLBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)
